molecular formula C18H18N2OS B11342035 3-cyclopentyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-cyclopentyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11342035
M. Wt: 310.4 g/mol
InChI Key: KGQWPOPXZAXOTE-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclopentyl group and a 4-methylphenyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 3-CYCLOPENTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-CYCLOPENTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-CYCLOPENTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

3-CYCLOPENTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can be compared with other thienopyrimidine derivatives, such as:

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

3-cyclopentyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N2OS/c1-12-6-8-13(9-7-12)15-10-22-17-16(15)18(21)20(11-19-17)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3

InChI Key

KGQWPOPXZAXOTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C4CCCC4

Origin of Product

United States

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